molecular formula C10H12N2O3 B14829914 2-(Aminomethyl)-5-cyclopropoxyisonicotinic acid

2-(Aminomethyl)-5-cyclopropoxyisonicotinic acid

Katalognummer: B14829914
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: YSTFISQVYGPQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-5-cyclopropoxyisonicotinic acid is an organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and an isonicotinic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxyisonicotinic acid typically involves multi-step organic reactions. One common route starts with the preparation of 5-cyclopropoxyisonicotinic acid, which is then subjected to aminomethylation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically includes crystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-5-cyclopropoxyisonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxyisonicotinic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropoxy group may contribute to the compound’s stability and reactivity. The isonicotinic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Aminomethyl)phenylacetic acid
  • 2-(Aminomethyl)furan
  • 2-(Aminomethyl)benzoic acid

Uniqueness

2-(Aminomethyl)-5-cyclopropoxyisonicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity compared to similar compounds without the cyclopropoxy moiety.

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

2-(aminomethyl)-5-cyclopropyloxypyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c11-4-6-3-8(10(13)14)9(5-12-6)15-7-1-2-7/h3,5,7H,1-2,4,11H2,(H,13,14)

InChI-Schlüssel

YSTFISQVYGPQAL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=C(N=C2)CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.